molecular formula C15H14F3NO2 B14768695 Benzyl (S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate

Benzyl (S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B14768695
M. Wt: 297.27 g/mol
InChI Key: CEZSNDLPLSBCDU-CQSZACIVSA-N
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Description

Benzyl (S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique structural features, including a trifluoromethyl group and an ethynyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a [3+2] cycloaddition reaction involving an azomethine ylide and an alkyne.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Ethynylation: The ethynyl group is added via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Carboxylation: The final step involves the esterification of the pyrrolidine ring with benzyl chloroformate to form the desired carboxylate ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as the implementation of efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzyl (S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical

Properties

Molecular Formula

C15H14F3NO2

Molecular Weight

297.27 g/mol

IUPAC Name

benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H14F3NO2/c1-2-14(15(16,17)18)9-6-10-19(14)13(20)21-11-12-7-4-3-5-8-12/h1,3-5,7-8H,6,9-11H2/t14-/m1/s1

InChI Key

CEZSNDLPLSBCDU-CQSZACIVSA-N

Isomeric SMILES

C#C[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F

Canonical SMILES

C#CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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